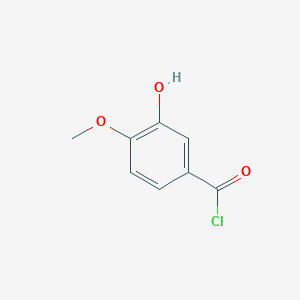

3-Hydroxy-4-methoxybenzoyl chloride

Description

BenchChem offers high-quality 3-Hydroxy-4-methoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-methoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBYDWNPEMRNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664711 | |

| Record name | 3-Hydroxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289896-68-0 | |

| Record name | 3-Hydroxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzoyl chloride, a substituted aromatic acyl chloride, is a chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive acyl chloride group and a substituted phenolic moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 3-Hydroxy-4-methoxybenzoyl chloride, with a focus on providing practical information for laboratory and research settings.

Chemical Properties and Data

While comprehensive experimental data for 3-Hydroxy-4-methoxybenzoyl chloride is not extensively documented in publicly available literature, its fundamental properties can be summarized. It is important to note that some of the following data are computed, and experimental verification is recommended.

Table 1: Chemical and Physical Properties of 3-Hydroxy-4-methoxybenzoyl chloride

| Property | Value | Source |

| Chemical Formula | C₈H₇ClO₃ | PubChem[1] |

| Molecular Weight | 186.59 g/mol | PubChem[1] |

| CAS Number | 289896-68-0 | PubChem[1] |

| IUPAC Name | 3-hydroxy-4-methoxybenzoyl chloride | PubChem[1] |

| Synonyms | Benzoyl chloride, 3-hydroxy-4-methoxy- | PubChem[1] |

| XLogP3 (Computed) | 2.4 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 46.5 Ų | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

The synthesis of 3-Hydroxy-4-methoxybenzoyl chloride typically proceeds in two main stages: the preparation of its precursor, 3-hydroxy-4-methoxybenzoic acid (also known as isovanillic acid), followed by the conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol 1: Synthesis of 3-Hydroxy-4-methoxybenzoic acid from Isovanillin

This procedure outlines the oxidation of isovanillin to 3-hydroxy-4-methoxybenzoic acid.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Potassium hydroxide (KOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A mixture of sodium hydroxide (1.0 g), potassium hydroxide (1.5 g), and water (0.5 mL) is heated to 160°C.

-

Isovanillin (3.0 g, 19.74 mmol) is added to the heated mixture.

-

The reaction mixture is stirred at 160°C for 20 minutes.

-

After cooling, 100 mL of water is added to the reaction mixture.

-

The resulting solution is acidified to a pH of 2 with concentrated hydrochloric acid.

-

The solid precipitate of 3-hydroxy-4-methoxybenzoic acid is collected by filtration and washed with water.

This method has been reported to yield approximately 98% of the desired product.

Experimental Protocol 2: General Synthesis of 3-Hydroxy-4-methoxybenzoyl chloride

Materials:

-

3-Hydroxy-4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM), benzene, or toluene)

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 3-hydroxy-4-methoxybenzoic acid in an excess of the chosen anhydrous solvent is prepared.

-

A catalytic amount of DMF is added to the suspension.

-

Thionyl chloride or oxalyl chloride (typically in a molar excess of 1.5 to 2 equivalents) is added dropwise to the stirred suspension at room temperature. The addition may be exothermic and should be controlled.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for a period of 1 to 3 hours, or until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride, or CO, CO₂, and HCl for oxalyl chloride) ceases. The progress of the reaction can be monitored by the dissolution of the solid benzoic acid.

-

Upon completion of the reaction, the excess solvent and unreacted chlorinating agent are removed under reduced pressure (rotary evaporation).

-

The crude 3-Hydroxy-4-methoxybenzoyl chloride can then be purified, typically by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Note: This is a generalized protocol. The optimal reaction conditions, including the choice of solvent, reaction time, and temperature, may need to be determined empirically for this specific substrate. The phenolic hydroxyl group may also react with the chlorinating agent, potentially leading to side products. Protection of the hydroxyl group may be necessary for higher yields and purity.

Reactivity and Handling

Based on the known reactivity of other benzoyl chlorides, 3-Hydroxy-4-methoxybenzoyl chloride is expected to be a reactive acylating agent.

-

Reaction with Nucleophiles: It will readily react with nucleophiles such as alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the corresponding carboxylic acid. These reactions are typically exothermic.

-

Moisture Sensitivity: Due to its reactivity with water, it is crucial to handle and store 3-Hydroxy-4-methoxybenzoyl chloride under anhydrous conditions to prevent its decomposition.

-

Safety Precautions: Like other acyl chlorides, it is expected to be corrosive and a lachrymator. It can cause severe burns to the skin and eyes and is harmful if inhaled. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

Potential Applications in Drug Development and Research

While specific applications of 3-Hydroxy-4-methoxybenzoyl chloride are not widely reported, its structural motifs are present in various biologically active molecules. Its isomer, 4-hydroxy-3-methoxybenzoyl chloride (vanilloyl chloride), and the related 4-methoxybenzoyl chloride are used in the synthesis of compounds with potential therapeutic properties.

-

Intermediate in Heterocyclic Synthesis: The acyl chloride functionality is a key reactive group for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceutical agents.

-

Synthesis of Potential Anti-Cancer Agents: The related 4-methoxybenzoyl chloride is utilized in the synthesis of stilbene and dihydrostilbene derivatives that have been investigated as potential anti-cancer agents.[2] This suggests that 3-Hydroxy-4-methoxybenzoyl chloride could be a valuable intermediate for creating novel analogs with potential cytotoxic activity.

-

Precursor for Natural Product Analogs: The 3-hydroxy-4-methoxyphenyl moiety is a feature of some natural products. This benzoyl chloride could serve as a starting material for the synthesis of analogs of these natural products for structure-activity relationship (SAR) studies.

Logical Relationships in Synthesis

The synthesis of 3-Hydroxy-4-methoxybenzoyl chloride follows a clear logical progression from a readily available starting material.

Caption: Synthetic pathway from Isovanillin to 3-Hydroxy-4-methoxybenzoyl chloride.

References

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride (CAS Number: 289896-68-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methoxybenzoyl chloride, a valuable reagent in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Due to the limited availability of detailed experimental data for this specific compound, this guide consolidates information on its chemical properties, proposes synthetic methodologies based on established chemical principles, and explores its potential applications by drawing parallels with structurally related compounds.

Chemical and Physical Properties

3-Hydroxy-4-methoxybenzoyl chloride is a substituted aromatic acyl chloride. Its chemical structure features a benzoyl chloride moiety with hydroxyl and methoxy substituents on the aromatic ring, making it a versatile building block for introducing the 3-hydroxy-4-methoxybenzoyl group into various molecular scaffolds.

Table 1: Chemical and Physical Properties of 3-Hydroxy-4-methoxybenzoyl chloride [1]

| Property | Value |

| CAS Number | 289896-68-0 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | 3-hydroxy-4-methoxybenzoyl chloride |

| Synonyms | Benzoyl chloride, 3-hydroxy-4-methoxy- |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)Cl)O |

| InChI Key | TWBYDWNPEMRNQE-UHFFFAOYSA-N |

Synthesis

Step 1: Synthesis of 3-Hydroxy-4-methoxybenzoic Acid

The first step involves the oxidation of isovanillin to 3-hydroxy-4-methoxybenzoic acid. A reliable method for this transformation is the reaction of isovanillin with a mixture of sodium hydroxide and potassium hydroxide at an elevated temperature.[2]

Experimental Protocol: Synthesis of 3-Hydroxy-4-methoxybenzoic Acid [2]

-

A mixture of sodium hydroxide (1.0 g), potassium hydroxide (1.5 g), and water (0.5 mL) is heated to 160 °C.

-

Isovanillin (3.0 g, 19.74 mmol) is carefully added to the heated mixture.

-

The reaction mixture is stirred at 160 °C for 20 minutes.

-

After cooling to room temperature, 100 mL of water is added.

-

The solution is acidified to pH 2 using concentrated hydrochloric acid.

-

The resulting solid precipitate is collected by filtration and washed with water to yield 3-hydroxy-4-methoxybenzoic acid.

Caption: Synthesis of the precursor, 3-hydroxy-4-methoxybenzoic acid, from isovanillin.

Step 2: Conversion to 3-Hydroxy-4-methoxybenzoyl chloride

The second step is the conversion of the synthesized carboxylic acid to the corresponding acyl chloride. This is a standard transformation in organic chemistry, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction when using oxalyl chloride.

Proposed Experimental Protocol: Synthesis of 3-Hydroxy-4-methoxybenzoyl chloride

Disclaimer: This is a general procedure based on established methods for similar compounds and should be optimized for safety and efficiency.

-

To a stirred solution of 3-hydroxy-4-methoxybenzoic acid in an inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 2-3 equivalents).

-

A catalytic amount of N,N-dimethylformamide (a few drops) can be added to accelerate the reaction.

-

The reaction mixture is heated to reflux and monitored for completion (e.g., by TLC or cessation of gas evolution).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 3-Hydroxy-4-methoxybenzoyl chloride.

-

The product can be purified by distillation or recrystallization, if necessary.

Caption: Proposed synthesis of 3-Hydroxy-4-methoxybenzoyl chloride from its carboxylic acid precursor.

Applications in Drug Development and Organic Synthesis

While direct applications of 3-Hydroxy-4-methoxybenzoyl chloride in drug development are not extensively documented, its structural motifs are present in numerous biologically active compounds. Its utility can be inferred from the applications of its isomers and related compounds.

3.1. Synthesis of Flavonoids and Benzophenones

The 3-hydroxy-4-methoxybenzoyl moiety is a key component of various flavonoids and benzophenones, many of which exhibit interesting pharmacological properties. 3-Hydroxy-4-methoxybenzoyl chloride can serve as a crucial electrophile in Friedel-Crafts acylation reactions to construct the core structures of these molecules.[3][4][5] For example, it can be reacted with substituted phenols to generate hydroxybenzophenones, which are precursors to flavonoids. The synthesis of certain flavonoid derivatives has been shown to possess antifungal activities.[3][4]

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7][8][9][10] The hydroxyl group on the 3-Hydroxy-4-methoxybenzoyl chloride may require protection prior to the Friedel-Crafts reaction to prevent side reactions.

Caption: Potential application of 3-Hydroxy-4-methoxybenzoyl chloride in the synthesis of flavonoids.

3.2. Intermediate in the Synthesis of Bioactive Molecules

The structural features of 3-Hydroxy-4-methoxybenzoyl chloride make it a candidate for the synthesis of various other classes of compounds. The acyl chloride functionality allows for the formation of esters and amides through reactions with alcohols and amines, respectively. This reactivity is fundamental in the synthesis of a wide range of pharmaceutical compounds and fine chemicals.

Reactivity and Handling

As an acyl chloride, 3-Hydroxy-4-methoxybenzoyl chloride is expected to be a reactive compound. Based on the safety data for its isomers, the following precautions should be taken:

-

Moisture Sensitivity: Acyl chlorides react exothermically, and often vigorously, with water, including moisture in the air, to produce the corresponding carboxylic acid and hydrochloric acid.[11][12][13][14] This reaction is hazardous as it can lead to a pressure buildup in sealed containers. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.

-

Corrosivity: Due to the potential for hydrolysis to hydrochloric acid, 3-Hydroxy-4-methoxybenzoyl chloride is likely to be corrosive to metals and tissue.[11][12]

-

Incompatibilities: It is incompatible with strong bases, alcohols, and strong oxidizing agents.[13][14]

Safety Information

Table 2: Postulated Hazard Information for 3-Hydroxy-4-methoxybenzoyl chloride

| Hazard | Description |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory Irritation | May cause respiratory irritation. |

| Acute Toxicity (Oral) | May be harmful if swallowed. |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

For firefighting, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Avoid using water directly on the compound.[12]

This technical guide is intended to provide a starting point for researchers interested in utilizing 3-Hydroxy-4-methoxybenzoyl chloride. Due to the limited specific data, all proposed experimental procedures should be approached with caution and optimized under appropriate laboratory settings. Further research into the synthesis and applications of this compound is warranted to fully elucidate its potential in chemical and pharmaceutical research.

References

- 1. 3-Hydroxy-4-methoxybenzoyl chloride | C8H7ClO3 | CID 45081595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-4-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fishersci.com [fishersci.com]

- 14. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. spectrumchemical.com [spectrumchemical.com]

3-Hydroxy-4-methoxybenzoyl chloride molecular structure

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Hydroxy-4-methoxybenzoyl chloride (also known as isovanilloyl chloride). The information is intended for researchers and professionals in chemistry and drug development, with a focus on delivering precise data and actionable experimental protocols.

Molecular Structure and Identifiers

3-Hydroxy-4-methoxybenzoyl chloride is an aromatic acyl chloride. The core structure consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a benzoyl chloride functional group. The substituents are arranged at positions 3, 4, and 1, respectively. This compound serves as a reactive intermediate in organic synthesis, particularly for introducing the 3-hydroxy-4-methoxybenzoyl moiety into target molecules.

Key identifiers and structural details are summarized below.

| Identifier | Value |

| IUPAC Name | 3-hydroxy-4-methoxybenzoyl chloride[1] |

| CAS Number | 289896-68-0[1][2][3] |

| Molecular Formula | C₈H₇ClO₃[1][2] |

| SMILES | COC1=C(C=C(C=C1)C(=O)Cl)O[1] |

| InChI Key | TWBYDWNPEMRNQE-UHFFFAOYSA-N[1] |

Physicochemical and Computed Properties

Experimental physicochemical data for 3-Hydroxy-4-methoxybenzoyl chloride is not widely available in public literature. However, computational models provide valuable estimates for its properties. As an acyl chloride, it is expected to be a reactive compound, sensitive to moisture, and soluble in aprotic organic solvents.

| Property | Value | Source |

| Molecular Weight | 186.59 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 186.0083718 Da | PubChem[1] |

| Polar Surface Area | 46.5 Ų | Cactvs (Computed)[1] |

| XLogP3 | 2.4 | PubChem (Computed)[1] |

| Formal Charge | 0 | PubChem[1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | BLD Pharm[2] |

Spectroscopic Data Profile (Expected)

While specific experimental spectra for 3-Hydroxy-4-methoxybenzoyl chloride are not readily accessible, a theoretical analysis based on its functional groups allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The three aromatic protons will appear as a multiplet system in the aromatic region (typically 6.5-8.0 ppm). The methoxy group (-OCH₃) protons will present as a sharp singlet around 3.9 ppm. The phenolic hydroxyl (-OH) proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the acyl chloride is the most deshielded, expected to appear around 168-172 ppm. The aromatic carbons will resonate in the 110-155 ppm range, with carbons attached to the oxygen atoms (C-3 and C-4) showing higher chemical shifts. The methoxy carbon will produce a signal around 56 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the acyl chloride functional group, typically found in the range of 1770-1815 cm⁻¹. A broad band corresponding to the O-H stretch of the phenolic hydroxyl group is expected around 3200-3600 cm⁻¹. Additionally, C-O stretching vibrations for the methoxy and hydroxyl groups will appear in the 1200-1300 cm⁻¹ region, and C-H stretching from the aromatic ring will be visible around 3000-3100 cm⁻¹.

Synthesis of 3-Hydroxy-4-methoxybenzoyl chloride

The most common and direct method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following is a representative protocol for the synthesis of 3-Hydroxy-4-methoxybenzoyl chloride from 3-hydroxy-4-methoxybenzoic acid.

Experimental Protocol: Chlorination of 3-Hydroxy-4-methoxybenzoic Acid

Objective: To synthesize 3-Hydroxy-4-methoxybenzoyl chloride via chlorination of 3-hydroxy-4-methoxybenzoic acid using thionyl chloride.

Materials:

-

3-Hydroxy-4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon atmosphere setup

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon) to exclude moisture.

-

To the flask, add 3-hydroxy-4-methoxybenzoic acid (1.0 eq).

-

Add a sufficient volume of an anhydrous solvent, such as dichloromethane or toluene, to suspend the starting material.

-

Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) to the suspension.

-

Slowly add thionyl chloride (SOCl₂, typically 1.2-2.0 eq) to the stirred mixture at room temperature. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 1-3 hours. Reaction progress can be monitored by the cessation of HCl gas evolution.

-

Once the reaction is complete (the solution often becomes clear), allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap containing a sodium hydroxide solution is recommended to neutralize the toxic vapors.

-

The resulting crude 3-Hydroxy-4-methoxybenzoyl chloride can be used directly for subsequent reactions or purified further if necessary. Due to its reactivity, it is typically prepared and used in situ or stored under strictly anhydrous conditions at low temperatures.[2]

This general procedure is adapted from standard methods for the synthesis of other benzoyl chloride derivatives.[4][5][6]

Experimental Workflow Visualization

The synthesis process described above can be visualized as a straightforward chemical transformation.

Caption: Synthesis of 3-Hydroxy-4-methoxybenzoyl chloride.

References

- 1. 3-Hydroxy-4-methoxybenzoyl chloride | C8H7ClO3 | CID 45081595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 289896-68-0|3-Hydroxy-4-methoxybenzoyl Chloride|BLD Pharm [bldpharm.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzoyl chloride, also known by its synonyms Isovanilloyl Chloride and 3-hydroxy-p-anisoyl chloride, is a reactive acyl chloride that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a hydroxyl, a methoxy, and a highly reactive acyl chloride group on a benzene ring, makes it a versatile building block for introducing the isovanilloyl moiety into target compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and its emerging role in the development of novel therapeutic agents.

Chemical Properties and Synonyms

A clear understanding of the nomenclature and fundamental properties of 3-Hydroxy-4-methoxybenzoyl chloride is essential for its effective use in research and development.

| Property | Value | Reference |

| IUPAC Name | 3-hydroxy-4-methoxybenzoyl chloride | [1] |

| Synonyms | Isovanilloyl chloride, 3-hydroxy-p-anisoyl chloride, Benzoyl chloride, 3-hydroxy-4-methoxy- | [1] |

| CAS Number | 289896-68-0 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

Synthesis of 3-Hydroxy-4-methoxybenzoyl chloride

The primary synthetic route to 3-Hydroxy-4-methoxybenzoyl chloride involves the chlorination of its corresponding carboxylic acid, isovanillic acid (3-hydroxy-4-methoxybenzoic acid). Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from Isovanillic Acid

This protocol outlines a general procedure for the preparation of 3-Hydroxy-4-methoxybenzoyl chloride.

Materials:

-

Isovanillic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous toluene (or another inert solvent like dichloromethane)

Procedure:

-

To a stirred suspension of isovanillic acid in an anhydrous inert solvent (e.g., toluene), add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride to the mixture at room temperature. The reaction is typically exothermic and evolves hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.

-

After the initial effervescence subsides, gently heat the reaction mixture to reflux and maintain for a period of 1-3 hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with anhydrous toluene.

-

The resulting crude 3-Hydroxy-4-methoxybenzoyl chloride is typically obtained as an oil or a low-melting solid and can be used in subsequent reactions without further purification. If necessary, purification can be achieved by vacuum distillation, though care must be taken to avoid decomposition at high temperatures.

Characterization Data:

While specific spectral data for 3-Hydroxy-4-methoxybenzoyl chloride is not widely published in readily accessible literature, characterization would typically involve:

-

¹H NMR: To confirm the presence and integration of aromatic and methoxy protons.

-

¹³C NMR: To identify the carbonyl carbon of the acyl chloride and the carbons of the aromatic ring.

-

IR Spectroscopy: To detect the characteristic stretching vibration of the acyl chloride carbonyl group (typically around 1770-1800 cm⁻¹) and the hydroxyl group.

Applications in Drug Discovery and Organic Synthesis

3-Hydroxy-4-methoxybenzoyl chloride is a valuable reagent for the synthesis of a wide range of organic compounds, particularly esters and amides, through its reaction with nucleophiles such as alcohols, phenols, and amines. This reactivity is harnessed in the development of new pharmaceutical agents.

Synthesis of Biologically Active Esters and Amides

The acyl chloride group of isovanilloyl chloride readily reacts with the hydroxyl group of alcohols or the amino group of primary and secondary amines to form the corresponding esters and amides. This reaction is fundamental to its application in medicinal chemistry.

-

Dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine) to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-Hydroxy-4-methoxybenzoyl chloride in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.

Role as an Intermediate in the Synthesis of Bioactive Molecules

While 3-Hydroxy-4-methoxybenzoyl chloride itself is not typically reported to have direct biological activity due to its high reactivity, the isovanilloyl moiety it introduces is present in various compounds with interesting pharmacological properties. Research into derivatives of isovanillic acid and related structures has revealed a range of biological activities, including:

-

Anticancer Activity: Derivatives incorporating the isovanilloyl scaffold have been investigated for their potential as antiproliferative agents.

-

Antimicrobial Activity: Some compounds containing the isovanilloyl group have demonstrated activity against various bacterial and fungal strains.

-

Neuroprotective Effects: The structural motifs related to isovanillic acid are found in molecules with potential applications in treating neurodegenerative diseases.

Signaling Pathways and Logical Relationships

The biological effects of compounds synthesized using 3-Hydroxy-4-methoxybenzoyl chloride are diverse and depend on the overall structure of the final molecule. As a reactive intermediate, it does not directly modulate signaling pathways. However, the final products can interact with various biological targets. The following diagram illustrates the logical workflow from the precursor to potential biological applications.

Caption: Synthetic workflow from isovanillic acid to biologically active derivatives.

Conclusion

3-Hydroxy-4-methoxybenzoyl chloride is a key synthetic intermediate that provides a gateway to a wide array of isovanilloyl-containing compounds. Its straightforward synthesis from isovanillic acid and its high reactivity with nucleophiles make it an invaluable tool for medicinal chemists and drug discovery professionals. While the compound itself is not the active principle, the isovanilloyl scaffold it imparts is a feature of numerous molecules with promising biological activities. Further exploration of derivatives synthesized from this versatile building block is warranted to unlock its full potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the Reactivity of 3-Hydroxy-4-methoxybenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzoyl chloride, also known as isovanilloyl chloride, is a versatile bifunctional acylating agent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive acyl chloride group, a phenolic hydroxyl group, and a methoxy group, offering multiple sites for chemical modification and influencing its reactivity profile. The presence of the electron-donating methoxy and hydroxyl groups on the benzene ring modulates the electrophilicity of the carbonyl carbon, making its reactivity distinct from that of unsubstituted benzoyl chloride.

This technical guide provides a comprehensive overview of the reactivity of 3-Hydroxy-4-methoxybenzoyl chloride with a range of common nucleophiles, including amines, alcohols, and thiols. It aims to serve as a valuable resource for researchers by summarizing available quantitative data, providing detailed experimental protocols, and illustrating key reaction pathways.

Core Principles of Reactivity

The primary reaction pathway for 3-Hydroxy-4-methoxybenzoyl chloride with nucleophiles is nucleophilic acyl substitution . This reaction proceeds via a tetrahedral intermediate, where the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of a new bond between the carbonyl carbon and the nucleophile.

The reactivity of 3-Hydroxy-4-methoxybenzoyl chloride is influenced by several factors:

-

Electronic Effects: The methoxy (-OCH₃) and hydroxyl (-OH) groups are electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, the inductive electron-withdrawing effect of the oxygen atoms still renders the carbonyl carbon susceptible to nucleophilic attack.

-

Nature of the Nucleophile: The rate and success of the acylation reaction are highly dependent on the nucleophilicity of the attacking species. Generally, the order of nucleophilicity for the classes of compounds discussed here is: Thiols > Amines > Alcohols

-

Steric Hindrance: The accessibility of the carbonyl carbon can be hindered by bulky substituents on either the benzoyl chloride or the nucleophile, potentially slowing down the reaction rate.

-

Reaction Conditions: Temperature, solvent, and the presence or absence of a base can significantly impact the reaction outcome. A base is often employed to neutralize the HCl byproduct, driving the reaction to completion.

Reactivity with Amine Nucleophiles

The reaction of 3-Hydroxy-4-methoxybenzoyl chloride with primary and secondary amines is a facile and widely used method for the synthesis of corresponding amides. These reactions are typically high-yielding and proceed under mild conditions.

Quantitative Data: Reaction with Amines

| Nucleophile | Product | Yield (%) | Reference |

| 4-Fluoroaniline | N-(4-fluorophenyl)-3-hydroxy-4-methoxybenzamide | Not specified in abstract | [1][2] |

| Morpholine | (3-hydroxy-4-methoxyphenyl)(morpholino)methanone | Not specified in abstract | [3] |

| Various amines | Corresponding amides | High yields | [4] |

Note: Specific yield data for a broad range of amines with 3-Hydroxy-4-methoxybenzoyl chloride under standardized conditions is not extensively available in the reviewed literature. The table reflects examples from syntheses where this reagent was used.

Experimental Protocol: Synthesis of N-(Substituted)-3-hydroxy-4-methoxybenzamide

Materials:

-

3-Hydroxy-4-methoxybenzoyl chloride

-

Substituted primary or secondary amine (1.0 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 3-Hydroxy-4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM.

-

Add the 3-Hydroxy-4-methoxybenzoyl chloride solution dropwise to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Reactivity with Alcohol and Phenol Nucleophiles

The reaction of 3-Hydroxy-4-methoxybenzoyl chloride with alcohols and phenols yields the corresponding esters. These reactions, often referred to as O-acylations, may require a catalyst or base to proceed efficiently, especially with less nucleophilic alcohols. The phenolic hydroxyl group on the benzoyl chloride itself can be a competing nucleophile, necessitating careful control of reaction conditions or the use of a protecting group if self-polymerization is a concern.

Quantitative Data: Reaction with Alcohols and Phenols

Direct quantitative data for the reaction of 3-Hydroxy-4-methoxybenzoyl chloride with a variety of alcohols and phenols is sparse in the readily available literature. However, the principles of O-acylation are well-established, and high yields can generally be achieved with appropriate protocols. In a study on the synthesis of Gefitinib, the methyl ester of 3-hydroxy-4-methoxybenzoic acid was used as a starting material, indicating the successful formation of the ester.[1][2]

Experimental Protocol: Synthesis of Alkyl/Aryl 3-hydroxy-4-methoxybenzoate

Materials:

-

3-Hydroxy-4-methoxybenzoyl chloride

-

Alcohol or phenol (1.0 eq)

-

Anhydrous pyridine or a mixture of DCM and triethylamine

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alcohol or phenol (1.0 eq) and DMAP (0.05 eq) in anhydrous pyridine or DCM.

-

If using DCM, add triethylamine (1.2 eq).

-

Cool the solution to 0 °C.

-

Add 3-Hydroxy-4-methoxybenzoyl chloride (1.1 eq) portion-wise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired ester.

Reactivity with Thiol Nucleophiles

Thiols are generally more nucleophilic than their corresponding alcohols and readily react with 3-Hydroxy-4-methoxybenzoyl chloride to form thioesters. These reactions often proceed rapidly and with high yields, typically under similar conditions to aminolysis.

Quantitative Data: Reaction with Thiols

Specific quantitative data for the reaction of 3-Hydroxy-4-methoxybenzoyl chloride with a range of thiols is not well-documented in dedicated studies. However, based on the high nucleophilicity of thiols, high conversion to the corresponding thioester is expected under standard acylation conditions.

Experimental Protocol: Synthesis of S-Alkyl/Aryl 3-hydroxy-4-methoxybenzothioate

Materials:

-

3-Hydroxy-4-methoxybenzoyl chloride

-

Thiol (1.0 eq)

-

Anhydrous THF or DCM

-

Triethylamine (1.1 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the thiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

-

Cool the mixture to 0 °C.

-

Add a solution of 3-Hydroxy-4-methoxybenzoyl chloride (1.05 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the crude thioester by column chromatography or recrystallization.

Visualizations

Reaction Pathways

Caption: General mechanism of nucleophilic acyl substitution.

Caption: Reactivity overview with different nucleophiles.

Experimental Workflow

Caption: General experimental workflow for acylation.

Conclusion

3-Hydroxy-4-methoxybenzoyl chloride is a valuable reagent for the acylation of a wide range of nucleophiles. Its reactivity is governed by the principles of nucleophilic acyl substitution, with the outcome being influenced by the nature of the nucleophile and the reaction conditions. While specific, direct comparative kinetic data is not abundant in the literature, high yields of amides, esters, and thioesters can be reliably obtained using the standardized protocols provided in this guide. The presence of multiple functional groups in the molecule also opens up possibilities for further selective transformations, making it a cornerstone for the synthesis of complex molecules in drug discovery and materials science. Researchers are encouraged to optimize the provided protocols for their specific substrates to achieve the best results.

References

- 1. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 2. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Hydroxy-4-methoxybenzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-4-methoxybenzoyl chloride (also known as isovanilloyl chloride). Due to its reactive nature as an acyl chloride, its solubility is a critical parameter in synthesis, purification, and downstream applications in pharmaceutical and chemical industries. This document outlines its expected solubility in various organic solvents, provides a general experimental protocol for solubility determination, and illustrates a typical synthetic workflow.

Core Concepts: Understanding Acyl Chloride Solubility

3-Hydroxy-4-methoxybenzoyl chloride possesses a polar acyl chloride group and a substituted benzene ring, influencing its solubility. As with most acyl chlorides, its solubility is dictated by two primary factors: its reactivity and its polarity. Acyl chlorides readily react with protic solvents such as water and alcohols in an exothermic manner, leading to decomposition rather than simple dissolution. Therefore, determining its solubility is most relevant in aprotic organic solvents.

Solubility Profile

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These are common solvents for the synthesis of acyl chlorides, indicating good solubility of the product. |

| Aromatic | Benzene, Toluene | Soluble | The aromatic ring of the solute interacts favorably with these non-polar aromatic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | These polar aprotic solvents are generally good solvents for a wide range of organic compounds. However, prolonged exposure may lead to side reactions. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble (with caution) | DMF is often used as a catalyst in the formation of acyl chlorides, suggesting solubility. However, its reactivity should be considered. |

| Esters | Ethyl acetate | Likely Soluble | A moderately polar aprotic solvent that should be capable of dissolving the compound. |

| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the acyl chloride and hydroxyl group likely limits solubility in non-polar aliphatic solvents. |

| Protic Solvents | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive | Acyl chlorides react vigorously with water and alcohols to form the corresponding carboxylic acid or esters.[1] |

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the qualitative and semi-quantitative solubility of 3-Hydroxy-4-methoxybenzoyl chloride in an organic solvent. All work must be conducted in a fume hood with appropriate personal protective equipment, as acyl chlorides are corrosive and react with moisture to produce HCl gas.

Materials:

-

3-Hydroxy-4-methoxybenzoyl chloride

-

Anhydrous organic solvent of interest

-

Dry glassware (vials, graduated cylinders, stir bar)

-

Magnetic stir plate

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator to prevent hydrolysis of the acyl chloride.

-

Initial Qualitative Assessment:

-

To a dry vial containing a small, accurately weighed amount of 3-Hydroxy-4-methoxybenzoyl chloride (e.g., 10 mg), add the anhydrous solvent dropwise while stirring.

-

Observe for dissolution. If the solid dissolves completely, it is considered soluble at that concentration.

-

-

Semi-Quantitative Determination (Gravimetric Method):

-

Prepare a saturated solution by adding an excess of 3-Hydroxy-4-methoxybenzoyl chloride to a known volume of the anhydrous solvent in a sealed, dry vial.

-

Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow any undissolved solid to settle.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed, dry flask.

-

Evaporate the solvent under reduced pressure.

-

Weigh the flask containing the solid residue. The difference in weight corresponds to the amount of dissolved solute.

-

Calculate the solubility in g/L or mol/L.

-

Synthesis Workflow

3-Hydroxy-4-methoxybenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). A common method involves reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis route for 3-Hydroxy-4-methoxybenzoyl chloride, a crucial intermediate in the development of various pharmaceutical compounds. Due to the presence of a reactive phenolic hydroxyl group in the starting material, a direct conversion of 3-Hydroxy-4-methoxybenzoic acid (isovanillic acid) to the desired benzoyl chloride is not feasible. Therefore, a multi-step synthesis involving a protection-deprotection strategy is necessary. This guide outlines a robust three-step pathway: acetylation of the hydroxyl group, chlorination of the carboxylic acid, and subsequent deprotection to yield the final product.

Synthesis Pathway Overview

The synthesis of 3-Hydroxy-4-methoxybenzoyl chloride from 3-Hydroxy-4-methoxybenzoic acid is accomplished through the following three key stages:

-

Protection of the Phenolic Hydroxyl Group: The initial step involves the protection of the reactive hydroxyl group of isovanillic acid by acetylation to form 3-acetoxy-4-methoxybenzoic acid. This prevents unwanted side reactions during the subsequent chlorination step.

-

Formation of the Acyl Chloride: The carboxylic acid moiety of the protected intermediate is then converted into an acyl chloride using a suitable chlorinating agent, yielding 3-acetoxy-4-methoxybenzoyl chloride.

-

Deprotection of the Phenolic Hydroxyl Group: The final step involves the selective removal of the acetyl protecting group to afford the target molecule, 3-Hydroxy-4-methoxybenzoyl chloride.

Figure 1: Overall synthesis pathway for 3-Hydroxy-4-methoxybenzoyl chloride.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with typical quantitative data.

Step 1: Protection of the Hydroxyl Group (Acetylation)

The protection of the phenolic hydroxyl group of isovanillic acid is achieved through acetylation.

Experimental Protocol:

A mixture of 3-Hydroxy-4-methoxybenzoic acid and a suitable acetylating agent, such as acetic anhydride, is heated in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the product. The solid is then filtered, washed with water, and dried to yield 3-acetoxy-4-methoxybenzoic acid.

| Parameter | Value |

| Starting Material | 3-Hydroxy-4-methoxybenzoic Acid |

| Reagent | Acetic Anhydride |

| Catalyst | Pyridine or Sulfuric Acid (catalytic) |

| Solvent | (Neat or in a suitable solvent like glacial acetic acid) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

| Product | 3-Acetoxy-4-methoxybenzoic Acid |

Table 1: Quantitative data for the acetylation of 3-Hydroxy-4-methoxybenzoic acid.

Figure 2: Experimental workflow for the acetylation step.

Step 2: Formation of the Acyl Chloride (Chlorination)

The carboxylic acid group of the protected intermediate is converted to an acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.

Experimental Protocol:

To a solution of 3-acetoxy-4-methoxybenzoic acid in an inert solvent such as toluene or dichloromethane, thionyl chloride is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is then heated to reflux and stirred until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 3-acetoxy-4-methoxybenzoyl chloride, which can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 3-Acetoxy-4-methoxybenzoic Acid |

| Reagent | Thionyl Chloride (SOCl₂) |

| Catalyst | N,N-Dimethylformamide (DMF, catalytic) |

| Solvent | Toluene or Dichloromethane |

| Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Typical Yield | >90% (crude) |

| Product | 3-Acetoxy-4-methoxybenzoyl Chloride |

Table 2: Quantitative data for the chlorination of 3-acetoxy-4-methoxybenzoic acid.

Figure 3: Experimental workflow for the chlorination step.

Step 3: Deprotection of the Phenolic Hydroxyl Group

The final step is the selective removal of the acetyl group to yield 3-Hydroxy-4-methoxybenzoyl chloride. This step is critical and must be performed under conditions that do not hydrolyze the newly formed acyl chloride.

Experimental Protocol:

A mild deprotection method is required. One possible approach involves the use of a stoichiometric amount of an alcohol, such as methanol or ethanol, in the presence of a catalytic amount of a mild acid (e.g., HCl in an anhydrous solvent) at low temperatures. The reaction is carefully monitored by techniques like IR spectroscopy (disappearance of the ester carbonyl peak) and TLC. Upon completion, the solvent and volatile byproducts are removed under high vacuum to afford the final product, 3-Hydroxy-4-methoxybenzoyl chloride. Due to its reactivity, the product is typically used immediately in the subsequent reaction step.

| Parameter | Value |

| Starting Material | 3-Acetoxy-4-methoxybenzoyl Chloride |

| Reagent | Anhydrous Alcohol (e.g., Methanol) |

| Catalyst | Anhydrous HCl (catalytic) |

| Solvent | Anhydrous inert solvent (e.g., Dichloromethane) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Varies (requires careful monitoring) |

| Typical Yield | Moderate to high (often used in situ) |

| Product | 3-Hydroxy-4-methoxybenzoyl Chloride |

Table 3: Quantitative data for the deprotection of 3-acetoxy-4-methoxybenzoyl chloride.

Figure 4: Experimental workflow for the deprotection step.

Conclusion

The synthesis of 3-Hydroxy-4-methoxybenzoyl chloride is a well-established, yet nuanced, process that requires careful consideration of the reactive phenolic hydroxyl group. The three-step approach involving protection, chlorination, and deprotection provides a reliable route to this valuable intermediate. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of complex molecules where 3-Hydroxy-4-methoxybenzoyl chloride is a key building block. Careful execution of each step and diligent monitoring of the reactions are crucial for achieving high yields and purity of the final product.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Hydroxy-4-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of safety and handling precautions for 3-Hydroxy-4-methoxybenzoyl chloride. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following information has been extrapolated from data on structurally similar compounds, including 3-methoxybenzoyl chloride and 4-methoxybenzoyl chloride. It is imperative to treat this substance with the utmost care and to supplement this guide with a thorough risk assessment before use.

Hazard Identification and Classification

3-Hydroxy-4-methoxybenzoyl chloride is anticipated to be a corrosive solid that reacts violently with water.[1] Like other acyl chlorides, it is likely to cause severe skin burns and eye damage.[1][2] Inhalation of its dust or fumes may cause respiratory irritation.[3]

GHS Classification (Anticipated based on related compounds):

-

Skin Corrosion/Irritation, Category 1B[1]

-

Serious Eye Damage/Eye Irritation, Category 1[1]

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)[3]

Physical and Chemical Properties

A summary of the known and anticipated physical and chemical properties of 3-Hydroxy-4-methoxybenzoyl chloride and its related isomers is presented in the table below. This data is crucial for understanding the substance's behavior and for designing appropriate storage and handling protocols.

| Property | 3-Hydroxy-4-methoxybenzoyl chloride | 3-Methoxybenzoyl chloride | 4-Methoxybenzoyl chloride |

| Molecular Formula | C₈H₇ClO₃ | C₈H₇ClO₂ | C₈H₇ClO₂ |

| Molecular Weight | 186.59 g/mol | 170.59 g/mol [3] | 170.59 g/mol [1] |

| Appearance | Data not available | Data not available | Amber-colored crystalline solid[4] |

| Melting Point | Data not available | Data not available | 22 °C (72 °F)[4] |

| Boiling Point | Data not available | Data not available | 141 °C at 7 mmHg |

| Reactivity | Reacts violently with water[1] | Moisture sensitive[5] | Reacts violently with water[1] |

Safe Handling and Storage Protocols

Given the anticipated reactivity and corrosivity of 3-Hydroxy-4-methoxybenzoyl chloride, stringent adherence to the following handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is essential to ensure personnel safety. The following PPE is required when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are necessary.[6]

-

Skin Protection: A lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and closed-toe shoes are mandatory. Contaminated clothing should be removed and laundered before reuse.[1][2]

-

Respiratory Protection: All handling of solid material should be conducted in a certified chemical fume hood to avoid dust inhalation. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[7]

Handling Procedures

-

Always handle 3-Hydroxy-4-methoxybenzoyl chloride within a certified chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[6]

-

Prevent the formation of dust.[1]

-

Keep away from sources of ignition.[5]

-

Ensure the work area is dry and free of water and other incompatible materials such as alcohols and strong bases.[1]

-

Wash hands thoroughly after handling.[2]

Storage Conditions

-

Store in a tightly sealed, properly labeled container.[5]

-

The storage area should be cool, dry, and well-ventilated.[6]

-

Store away from incompatible materials, particularly water, moisture, alcohols, and strong bases.[1]

-

Due to its reactivity with moisture, storing the container in a desiccator may be advisable.

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is critical to prevent harm to personnel and the environment. The following workflow outlines the necessary steps for spill containment and cleanup.

First Aid Measures

Prompt and correct first aid is crucial in the event of exposure. The following procedures should be followed.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

The logical flow for administering first aid is depicted in the diagram below.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be followed when using 3-Hydroxy-4-methoxybenzoyl chloride in a reaction.

Objective: To safely dispense and use 3-Hydroxy-4-methoxybenzoyl chloride in a chemical reaction.

Materials:

-

3-Hydroxy-4-methoxybenzoyl chloride

-

Appropriate reaction vessel (oven-dried)

-

Dry, inert solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas supply (e.g., nitrogen, argon) with a manifold

-

Syringes and needles (oven-dried)

-

Magnetic stirrer and stir bar

-

Appropriate quenching agent (e.g., a solution of sodium bicarbonate)

Procedure:

-

Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere. The reaction should be set up in a certified chemical fume hood.

-

Dispensing: The required amount of 3-Hydroxy-4-methoxybenzoyl chloride should be weighed out rapidly in a dry environment, preferably in a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.

-

Reaction Setup: The solid is added to the reaction vessel containing the dry solvent under a positive pressure of inert gas.

-

Reaction: The reaction is carried out under an inert atmosphere with continuous stirring.

-

Quenching: Upon completion, the reaction should be carefully quenched by the slow addition of a suitable quenching agent. Be aware that this may be an exothermic process and may generate gas.

-

Workup: Standard aqueous workup procedures can then be followed.

-

Decontamination: All glassware and equipment that came into contact with 3-Hydroxy-4-methoxybenzoyl chloride should be decontaminated by rinsing with a suitable solvent, followed by a basic solution (e.g., dilute sodium bicarbonate) to neutralize any residual acyl chloride.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with 3-Hydroxy-4-methoxybenzoyl chloride and ensure a safe laboratory environment.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 3-METHOXYBENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Spectral Data Analysis of 3-Hydroxy-4-methoxybenzoyl chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral data for 3-Hydroxy-4-methoxybenzoyl chloride (CAS: 289896-68-0). A comprehensive search of publicly accessible databases and scientific literature did not yield experimentally determined Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound.

While direct experimental data is not currently available in public repositories, this guide provides a framework for the anticipated spectral characteristics based on the analysis of structurally similar compounds. Additionally, it outlines the standard experimental protocols for acquiring such data.

Predicted and Comparative Spectral Data

In the absence of direct experimental data, the following tables summarize the expected spectral features of 3-Hydroxy-4-methoxybenzoyl chloride. These predictions are based on the known spectral data of closely related compounds such as 3-hydroxy-4-methoxybenzoic acid and 4-methoxybenzoyl chloride.

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | m | 2H | Aromatic (H-2, H-6) |

| ~7.0 | d | 1H | Aromatic (H-5) |

| ~5.5-6.5 | br s | 1H | -OH |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~168-170 | C=O (acid chloride) |

| ~150-155 | C-O (aromatic) |

| ~145-150 | C-OH (aromatic) |

| ~125-130 | Aromatic CH |

| ~110-120 | Aromatic CH |

| ~110-115 | Aromatic C-COCl |

| ~56 | -OCH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3600 (broad) | O-H stretch (hydroxyl) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (methyl) |

| ~1750-1780 (strong) | C=O stretch (acid chloride) |

| ~1500-1600 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (ether) |

| ~700-900 | C-Cl stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z Ratio | Assignment |

| ~186/188 | Molecular ion [M]⁺ (with ³⁵Cl and ³⁷Cl isotopes) |

| ~151 | [M-Cl]⁺ |

| ~123 | [M-Cl-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectral analysis of 3-Hydroxy-4-methoxybenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 3-Hydroxy-4-methoxybenzoyl chloride would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired with a spectral width of approximately 220 ppm, using a proton-decoupling pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024 or more) would be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer would be used to acquire the spectrum.

-

Data Acquisition: The spectrum would be recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal would be taken first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or by using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule. Electrospray ionization (ESI) could also be used, particularly with LC-MS.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum would be recorded over a mass range of approximately m/z 50-500.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectral data for a compound like 3-Hydroxy-4-methoxybenzoyl chloride.

Caption: Workflow for Spectroscopic Data Acquisition and Structural Elucidation.

A Technical Guide to Commercial Sourcing of 3-Hydroxy-4-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxy-4-methoxybenzoyl chloride (CAS No. 289896-68-0), a valuable chemical intermediate. The guide details commercial suppliers, presents key technical data in a comparative format, outlines relevant experimental protocols, and includes workflow visualizations to aid in sourcing and application.

Chemical Overview

3-Hydroxy-4-methoxybenzoyl chloride is an acyl chloride derivative of isovanillic acid. Its chemical structure incorporates a reactive benzoyl chloride moiety, making it a crucial building block in the synthesis of more complex molecules, including pharmaceutical impurities and other fine chemicals.[1]

Chemical Properties: [2]

-

Molecular Formula: C₈H₇ClO₃

-

Molecular Weight: 186.59 g/mol

-

IUPAC Name: 3-hydroxy-4-methoxybenzoyl chloride

Commercial Suppliers and Product Specifications

The following table summarizes key information for commercial suppliers of 3-Hydroxy-4-methoxybenzoyl chloride to facilitate comparison and procurement. Please note that availability and product specifications are subject to change, and direct inquiry with the supplier is recommended.

| Supplier | Product Name/Synonym | CAS Number | Molecular Formula | Molecular Weight | Additional Notes |

| Sigma-Aldrich | 3-hydroxy-4-methoxybenzoyl chloride | 289896-68-0 | C₈H₇ClO₃ | 186.59 | Part of their portfolio of chemistry and biochemicals.[3] |

| BLD Pharm | 3-Hydroxy-4-methoxybenzoyl Chloride | 289896-68-0 | C₈H₇ClO₃ | 186.59 | Provides access to NMR, HPLC, and other analytical data.[4] |

| Clearsynth | 3-Hydroxy-4-methoxybenzoyl chloride | 289896-68-0 | C₈H₇ClO₃ | 186.59 | Listed as a Diosmetin Impurity. Certificate of Analysis available.[1] |

| AA BLOCKS, INC. | 3-hydroxy-4-methoxybenzoyl chloride | 289896-68-0 | C₈H₇ClO₃ | 186.59 | Available through distributors like MilliporeSigma.[3] |

| AChemBlock | 3-hydroxy-4-methoxybenzoyl chloride | 289896-68-0 | C₈H₇ClO₃ | 186.59 | Available through distributors like MilliporeSigma.[3] |

Experimental Protocols

While specific protocols for 3-Hydroxy-4-methoxybenzoyl chloride are not readily published, a general and widely accepted method for the synthesis of aryl acid chlorides from their corresponding carboxylic acids is provided below. This protocol is based on the synthesis of the related compound, 4-methoxybenzoyl chloride, and can be adapted by a skilled chemist.

Synthesis of an Aryl Acyl Chloride from Carboxylic Acid

This procedure outlines the conversion of a substituted benzoic acid to its corresponding benzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

-

Substituted Benzoic Acid (e.g., 3-Hydroxy-4-methoxybenzoic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or another suitable inert solvent

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Dissolution: Dissolve the starting aryl acid (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount (e.g., 2 drops) of N,N-dimethylformamide (DMF) to the solution.

-

Chlorinating Agent Addition: To the stirred solution, add the chlorinating agent (e.g., oxalyl chloride, ~2 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for approximately 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride; CO, CO₂ and HCl if using oxalyl chloride).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess chlorinating agent.

-

Product: The resulting crude acid chloride is often used directly in the next synthetic step without further purification. The product should be stored under anhydrous conditions to prevent hydrolysis.

Safety and Handling Precautions

Acyl chlorides, including 3-Hydroxy-4-methoxybenzoyl chloride, are hazardous chemicals that require careful handling in a controlled laboratory environment.

-

Reactivity: Reacts violently with water, alcohols, and other nucleophiles.[7][8][9] Ensure all glassware is dry and the reaction is protected from moisture.

-

Corrosivity: Causes severe skin burns and eye damage.[7][10]

-

Toxicity: Vapors are irritating to the mucous membranes and respiratory tract.[8][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[7][11]

-

Ventilation: Handle the compound exclusively within a well-ventilated fume hood.[11]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes relevant to working with 3-Hydroxy-4-methoxybenzoyl chloride.

Caption: Logical workflow for sourcing 3-Hydroxy-4-methoxybenzoyl chloride.

Caption: Experimental workflow for acyl chloride synthesis.

Applications in Research and Development

3-Hydroxy-4-methoxybenzoyl chloride is primarily used as a reactive intermediate in organic synthesis. Its utility is highlighted in the preparation of standards for analytical chemistry and in the development of new chemical entities. For example, it is identified as a related impurity of Diosmetin, a flavonoid investigated for its potential biological activities.[1] Its structural similarity to vanilloyl chloride suggests its potential application in synthesizing derivatives with applications in flavor chemistry and as precursors for more complex pharmaceutical agents.[12]

References

- 1. clearsynth.com [clearsynth.com]

- 2. 3-Hydroxy-4-methoxybenzoyl chloride | C8H7ClO3 | CID 45081595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-hydroxy-4-methoxybenzoyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. 289896-68-0|3-Hydroxy-4-methoxybenzoyl Chloride|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Benzoyl chloride, 4-hydroxy-3-methoxy-|lookchem [lookchem.com]

Hydrolytic Stability of 3-Hydroxy-4-methoxybenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolytic stability of 3-Hydroxy-4-methoxybenzoyl chloride. Due to its reactive acyl chloride functional group, this compound is susceptible to hydrolysis, a critical factor to consider in its handling, storage, and application in pharmaceutical and chemical synthesis. This document outlines the expected hydrolytic behavior, provides a detailed experimental protocol for its determination, and visualizes the underlying chemical processes.

Core Concepts of Hydrolytic Stability